molecular formula C13H14N4O B4669644 N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea

N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea

Cat. No. B4669644
M. Wt: 242.28 g/mol
InChI Key: XAOVVQJTDOWZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea, also known as DPU or DPU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazine-based compound that has been synthesized using various methods and has shown promising results in various research studies. In

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the expression of cyclin D1, a protein involved in cell cycle regulation, and induce cell cycle arrest in cancer cells. Additionally, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to have several biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antiviral activities, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea in lab experiments is its relative simplicity of synthesis and high yields. Additionally, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to have potent anticancer activity, making it a valuable tool for studying cancer biology. However, one of the limitations of using N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea. One potential avenue is the development of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems for N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea is a pyrazine-based compound that has shown promising results in various scientific research studies. It has potent anticancer, anti-inflammatory, and antiviral activities and has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. While there are limitations to using N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea in lab experiments, its relative simplicity of synthesis and high yields make it a valuable tool for studying cancer biology and other diseases. Further research is needed to fully understand the potential applications of N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea and its mechanism of action.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential applications in scientific research. It has been shown to have potent anticancer activity, inhibiting the growth of various cancer cell lines. N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases. Additionally, N-(3,5-dimethylphenyl)-N'-2-pyrazinylurea has been shown to have antiviral activity against several viruses, including influenza and HIV.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-pyrazin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-5-10(2)7-11(6-9)16-13(18)17-12-8-14-3-4-15-12/h3-8H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOVVQJTDOWZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.